molecular formula C23H20N4O3 B2556689 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-19-7

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2556689
CAS No.: 612053-19-7
M. Wt: 400.438
InChI Key: CIMXOJMHQYYQBR-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Biological Activity

The compound 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyranopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective activities, along with synthesis methods and structure-activity relationships.

Molecular Formula: C26H26N2O5
Molecular Weight: 446.49 g/mol
CAS Number: 265315-82-0

The compound features a complex structure that includes a pyran ring fused with a pyridine moiety, contributing to its potential pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyran derivatives can induce apoptosis in cancer cells through multiple pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Neuroprotective potential has been observed in related compounds within the pyranopyridine class. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Specific mechanisms include modulation of calcium ion influx and inhibition of inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the methoxy and pyridine substituents can significantly influence its potency and selectivity against various biological targets. For example:

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Amino GroupCritical for interaction with target enzymes
Carbonitrile GroupContributes to anticancer activity through apoptosis induction

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. A common method includes the reaction of 4-hydroxy-6-methylpyran-2-one with malononitrile and substituted benzaldehydes under reflux conditions .

Case Studies

  • Anticancer Screening : A study evaluated the anticancer properties of various pyran derivatives, including our compound, against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration showed that administration of related pyran derivatives improved cognitive function and reduced markers of oxidative stress .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of pyrano[3,2-c]pyridine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (mM)Mechanism of Action
HeLa (cervical cancer)23.30 ± 0.35Induction of apoptosis through caspase activation
HT29 (colon cancer)25.00 ± 0.40Disruption of tubulin polymerization

The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, both bacterial and fungal. Notable findings include:

Activity TypeIC50 ValuesTarget Pathogen
Antibacterial257 mMStaphylococcus aureus
Antifungal278 mMCandida albicans

These results indicate that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases. The anti-inflammatory mechanism is often linked to the modulation of NF-kB signaling pathways.

Case Studies

Cytotoxicity in Cancer Research
A study focused on the cytotoxic effects of a related pyrano[3,2-c]pyridine derivative demonstrated significant growth inhibition against various cancer cell lines. The compound exhibited an IC50 value of 23.30 ± 0.35 mM against HT29 cells, attributed to its ability to induce apoptosis through mitochondrial pathways.

Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial activity of several pyrano[3,2-c]pyridine derivatives against common pathogens. One derivative showed an IC50 value of 257 mM against Staphylococcus aureus, indicating moderate antibacterial activity.

Anti-inflammatory Mechanism Study
In vitro studies using macrophage cell lines treated with the compound revealed a significant reduction in TNF-alpha production at concentrations as low as 100 μM, supporting its potential application in inflammatory conditions.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-11-19-21(23(28)27(14)13-15-7-9-26-10-8-15)20(18(12-24)22(25)30-19)16-3-5-17(29-2)6-4-16/h3-11,20H,13,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXOJMHQYYQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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